molecular formula C21H22N4O5S B2519351 N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide CAS No. 897613-99-9

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2519351
CAS No.: 897613-99-9
M. Wt: 442.49
InChI Key: PAOQOQFLHKKZGZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazole ring substituted with a ureido group and an acetamide side chain. The molecule features two methoxy-substituted aromatic rings: a 3,4-dimethoxyphenethyl group attached to the acetamide nitrogen and a 2-methoxyphenyl group on the urea moiety. Its molecular formula is C₂₃H₂₆N₄O₅S, with a molecular weight of 470.5 g/mol .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-28-16-7-5-4-6-15(16)24-20(27)25-21-23-14(12-31-21)11-19(26)22-13-8-9-17(29-2)18(10-13)30-3/h4-10,12H,11H2,1-3H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOQOQFLHKKZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H22N4O5S
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 897613-99-9

The compound primarily functions through interactions with specific biological targets, including enzymes and receptors. Its structure allows it to engage in binding interactions that can modulate cellular signaling pathways. The thiazole ring and urea linkage are crucial for its biological activity, potentially influencing enzyme inhibition or receptor antagonism.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structural motifs inhibit the growth of Escherichia coli by targeting bacterial topoisomerases, which are essential for DNA replication and transcription. The compound has been suggested to act as a poison inhibitor of bacterial topoisomerase I, leading to increased DNA cleavage and subsequent bacterial cell death .

Cytotoxicity and Selectivity

In vitro studies demonstrate that this compound can selectively inhibit bacterial cells without affecting human cell viability at therapeutic concentrations. This selectivity is crucial for developing safe antibacterial agents that minimize cytotoxic effects on human tissues .

Case Studies and Research Findings

  • Inhibition of Bacterial Growth :
    • A study demonstrated that derivatives of the compound significantly inhibited the growth of resistant E. coli strains at low concentrations while maintaining safety for mammalian cells at higher doses .
  • Mechanistic Insights :
    • Cleavage-religation assays confirmed the compound's role as a poison inhibitor of E. coli topoisomerase I, marking it as a promising candidate for further development as an antibacterial agent .
  • Safety Profile :
    • Compared to traditional antibiotics, this compound showed a favorable safety profile with no significant cytotoxicity observed in human cell lines up to concentrations of 100 μM .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialInhibits E. coli growth
CytotoxicityNon-toxic to mammalian cells at therapeutic doses
Enzyme InhibitionTargets bacterial topoisomerase I

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in aromatic substituents, heterocyclic cores, and functional groups. Key comparisons include:

Compound Name Molecular Formula Substituents/Key Features Molecular Weight (g/mol) Biological Activity (if reported)
N-(3,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide C₂₃H₂₆N₄O₅S - 3,4-Dimethoxyphenethyl
- 2-Methoxyphenylurea
- Thiazole core
470.5 Not reported in evidence
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₇F₃N₄O₄S - 4-Trifluoromethoxyphenyl
- 2-Methoxyphenylurea
- Thiazole core
466.4 Not reported in evidence
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) C₁₃H₁₅N₃O₂S - 4-Methylthiazole
- m-Tolylacetamide
277.3 Antibacterial (MIC: 6.25–12.5 μg/mL)
N-[4-Acetyl-5-(3-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide C₁₄H₁₆N₄O₃S - 3-Methoxyphenyl
- Thiadiazole core
320.4 Not reported in evidence

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